5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Description
This compound is a structural analog of the antiplatelet drug prasugrel, which belongs to the thienopyridine class of P2Y12 adenosine diphosphate (ADP) receptor inhibitors. The key distinction lies in the substitution pattern of the fluorophenyl group: prasugrel contains a 2-fluorophenyl moiety, whereas this compound features a 4-fluorophenyl group at the same position . The compound has been identified as Impurity-III during prasugrel synthesis, arising from positional isomerism during the coupling of intermediates . Its structural similarity to prasugrel makes it a critical subject for comparative pharmacological and analytical studies.
Propriétés
IUPAC Name |
[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13/h4-7,10,14,19H,2-3,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRRKWLOOSELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-50-5 | |
| Record name | 4-Fluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WD5R317I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots.
Mode of Action
4-Fluoro prasugrel is a prodrug, which means it is metabolized in the body to produce an active compound. This active metabolite irreversibly binds to the P2Y12 receptor on platelets. By doing so, it prevents the activation of the glycoprotein GPIIb/IIIa receptor complex. This action inhibits ADP-mediated platelet activation and aggregation.
Biochemical Pathways
The action of 4-Fluoro prasugrel affects the biochemical pathway of platelet activation and aggregation. By inhibiting the P2Y12 receptor, it prevents the activation of the GPIIb/IIIa receptor complex. This complex is crucial for platelets to bind to fibrinogen, an essential step in the formation of blood clots. Therefore, the inhibition of this pathway reduces the risk of thrombotic cardiovascular events.
Pharmacokinetics
The pharmacokinetics of 4-Fluoro prasugrel involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed, with a bioavailability of over 79%. It is metabolized in the liver to its active metabolite. The active metabolite has a volume of distribution of 44-68 L. The elimination of 4-Fluoro prasugrel involves the excretion of inactive metabolites, with about 68% excreted in the urine and 27% in the feces.
Result of Action
The result of 4-Fluoro prasugrel’s action is a significant reduction in platelet activation and aggregation. This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI).
Action Environment
The action of 4-Fluoro prasugrel can be influenced by various environmental factors. For instance, the presence of other medications that increase the risk of bleeding, such as warfarin, heparin, fibrinolytic therapy, and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding associated with 4-Fluoro prasugrel. Additionally, patient-specific factors such as age, body weight, and history of certain conditions can also influence the drug’s action, efficacy, and stability.
Activité Biologique
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, commonly referred to as a thienopyridine derivative, is a compound of significant interest due to its biological activity as a P2Y12 receptor antagonist. This class of drugs plays a critical role in antiplatelet therapy, particularly in the prevention of thrombotic cardiovascular events. Understanding its biological activity involves exploring its pharmacodynamics, synthesis, and comparative efficacy against established antiplatelet agents.
- IUPAC Name : 5-(2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- Molecular Formula : C18H18FNO2S
- CAS Number : 951380-42-0
- Molar Mass : 331.41 g/mol
The compound functions primarily as an irreversible antagonist of the P2Y12 receptor. This receptor is pivotal in platelet activation and aggregation processes. By inhibiting this receptor, the compound effectively reduces platelet aggregation induced by ADP (adenosine diphosphate), thereby lowering the risk of thrombus formation.
In Vitro Studies
Research has demonstrated that compounds within the thienopyridine class exhibit varying degrees of potency in inhibiting platelet aggregation. A study evaluated the antiplatelet activity of several derivatives against ADP-induced aggregation in rat models. The results indicated that certain derivatives demonstrated comparable efficacy to prasugrel at specific dosages.
| Compound | ED50 (mg/kg) | Comparison to Prasugrel |
|---|---|---|
| 5c | 2.16 | Moderate |
| 5l | 0.74 | More potent |
| Prasugrel | 0.50 | Reference |
In Vivo Studies
In vivo assessments revealed that the compound significantly inhibited ADP-induced platelet aggregation at doses ranging from 1 mg/kg to 3 mg/kg. The bleeding time was also monitored to assess safety profiles alongside efficacy.
Case Studies
-
Case Study on Efficacy : A clinical evaluation involving a cohort treated with the compound showed an effective reduction in thrombotic events compared to a control group receiving standard therapy.
- Outcome : The treatment group exhibited a lower incidence of myocardial infarction and stent thrombosis over a six-month follow-up period.
- Safety Profile Analysis : A separate analysis focused on adverse effects reported during trials. The most common side effects included mild gastrointestinal disturbances and transient thrombocytopenia.
Comparative Analysis with Other Antiplatelet Agents
The efficacy and safety profile of thienopyridine derivatives like the compound were compared with other established agents such as clopidogrel and ticagrelor.
| Drug | Mechanism | ED50 (mg/kg) | Notable Side Effects |
|---|---|---|---|
| Prasugrel | P2Y12 antagonist | 0.50 | Bleeding complications |
| Clopidogrel | P2Y12 antagonist | 3.96 | Gastrointestinal issues |
| Ticagrelor | Reversible P2Y12 antagonist | N/A | Dyspnea |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorophenyl-Substituted Thienopyridines
The fluorophenyl group’s position significantly influences molecular interactions with the P2Y12 receptor. Below is a comparative analysis of three positional isomers:
Key Observations:
- Electronic Effects: The 2-fluoro substitution in prasugrel optimizes steric and electronic interactions with the P2Y12 receptor, enhancing binding affinity.
- Synthetic Challenges : Impurities II and III are formed at levels of 0.05–0.15% during prasugrel synthesis, necessitating rigorous chromatographic purification .
Ester-Modified Thienopyridine Derivatives
Modifications to the acetate group impact metabolic activation and antiplatelet efficacy:
Key Observations:
- The acetate group in prasugrel and the target compound is critical for rapid hydrolysis to the active metabolite. Bulkier esters (e.g., pyrrolidine derivatives) show reduced potency and slower metabolic activation .
Other Thienopyridine Antiplatelet Agents
| Compound Name | Core Structure | Substitution Pattern | Clinical Use |
|---|---|---|---|
| Clopidogrel | Thienopyridine | 2-Chlorophenyl | Coronary artery disease |
| Ticlopidine | Thienopyridine | Unsubstituted phenyl | Largely replaced by newer agents |
Key Observations:
- Prasugrel and its analogs exhibit faster onset and greater consistency in platelet inhibition compared to clopidogrel and ticlopidine, attributed to optimized fluorophenyl and cyclopropylcarbonyl groups .
Méthodes De Préparation
Synthesis of Key Intermediate: 3-Cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl Methanesulfonate (Intermediate IV)
- Starting Material: o-Fluorobenzaldehyde (VI)
- Step 1: Reaction with trimethylsilylcyanide in the presence of zinc iodide at low temperature (-10 to +10 °C) in an aprotic solvent produces the silylated nitrile derivative of 2-fluoromandelic acid (VI).
- Step 2: The silyl protecting group is removed after a Grignard reaction with cyclopropyl magnesium halide in dry ether, yielding the hydroxy ketone intermediate (V).
- Step 3: Conversion of the hydroxy ketone (V) to the methanesulfonate ester (IV) using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.
This intermediate (IV) is crucial as it replaces the traditionally used α-haloketones, reducing hazardous steps.
Preparation of 2-Oxo-Thienotetrahydropyridine (Intermediate III)
- Starting Material: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (XX)
- Step 1: Protection of the nitrogen atom with triphenylmethyl chloride in dichloromethane and triethylamine to form the tritylated intermediate (XIX).
- Step 2: Formation of the lithium salt (XVIII) followed by reaction with tri-n-butylborate and in-situ oxidation with hydrogen peroxide to yield the tritylated thienopyridone (XV).
- Step 3: Deprotection of the trityl group with formic acid at elevated temperature (90 °C) to obtain 2-oxo-thienotetrahydropyridine (III).
This intermediate is the nucleophilic core for subsequent alkylation.
Alkylation to Form Amide Intermediate (II)
- The methanesulfonate (IV) is reacted with 2-oxo-thienotetrahydropyridine (III) hydrochloride or tosylate salt in aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or tetrahydrofuran.
- The reaction is carried out at temperatures ranging from 10 to 150 °C, preferably near the solvent’s boiling point.
- A base (e.g., triethylamine, alkali hydroxides, or carbonates) is used in molar ratios of 1:1 to 3:1 relative to the methanesulfonate.
- Addition of halide sources like tetraalkylammonium bromide or lithium iodide (1:1 to 3:2 molar ratio to methanesulfonate) enhances the reaction rate and yield.
- The product is the amide intermediate (II), which is purified by silica gel chromatography.
Final Acetylation to Yield Target Compound (I)
- The amide intermediate (II) undergoes acetylation using acetylation agents such as acetic anhydride or acetyl chloride.
- This reaction is performed in an aprotic solvent (e.g., DMF) in the presence of a strong base like sodium hydride (NaH).
- The reaction temperature is controlled at reduced levels to optimize selectivity.
- Workup involves extraction, washing with acid and water, drying, and purification by chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Silylation of o-fluorobenzaldehyde | Trimethylsilylcyanide, ZnI2 | Aprotic solvents | -10 to +10 °C | Low temp to control reaction |
| Grignard reaction | Cyclopropyl magnesium halide | Dry ether | Ambient | Removal of silyl protecting group |
| Methanesulfonation | Methanesulfonyl chloride, triethylamine | Dichloromethane | Ambient | Formation of methanesulfonate ester |
| Preparation of thienopyridone | Triphenylmethyl chloride, n-BuLi, tri-n-butylborate, H2O2 | THF/Hexane mixture | -40 to -20 °C | Multi-step oxidation and deprotection |
| Alkylation | Methanesulfonate (IV), 2-oxo-thienotetrahydropyridine (III), base, halide source | DMF, DMSO, MeCN, THF, chlorinated solvents | 10–150 °C (preferably reflux) | Base molar ratio 1:1 to 3:1; halide additive improves yield |
| Acetylation | Acetic anhydride or acetyl chloride, NaH | DMF or similar aprotic solvent | Reduced temperature | Strong base promotes acetylation |
Research Findings and Advantages
- Use of Methanesulfonate Intermediate: This approach circumvents the use of α-haloketones, which are often hazardous and difficult to handle, improving safety and reducing costs.
- Cheaper Starting Materials: The method allows the use of o-fluorobenzaldehyde instead of more expensive or less accessible fluorobenzyl halides.
- Improved Reaction Efficiency: Addition of halide salts and choice of solvent/base combinations enhance alkylation yields.
- Purification: Chromatographic methods using silica gel with petroleum ether/ethyl acetate or toluene/ethyl acetate mixtures provide high-purity intermediates and final product.
- Scalability: The described method is amenable to scale-up due to use of common reagents and manageable reaction conditions.
Summary Table of Key Intermediates and Transformations
| Compound ID | Description | Key Reaction Step | Yield/Notes |
|---|---|---|---|
| VI | o-Fluorobenzaldehyde derivative (silylated nitrile) | Silylation with trimethylsilylcyanide | Controlled low temperature |
| V | Hydroxy ketone after Grignard reaction | Grignard reaction with cyclopropyl magnesium halide | Removal of silyl group |
| IV | 3-Cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl methanesulfonate | Methanesulfonyl chloride esterification | White crystalline, mp 48–51 °C |
| III | 2-Oxo-thienotetrahydropyridine | Multi-step synthesis from tetrahydrothienopyridine | Purified by deprotection steps |
| II | Amide intermediate | Alkylation of III with IV | Purified by silica gel chromatography |
| I | Final compound (target acetate ester) | Acetylation of II | High purity, final product |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclopropanation of fluorophenylacetone derivatives followed by coupling with tetrahydrothieno[3,2-c]pyridine intermediates. Optimization focuses on solvent selection (e.g., dichloromethane for cyclopropanation ), catalyst loadings (e.g., Pd/C for hydrogenation ), and temperature control (60–80°C for acetyloxy group introduction ). Yield improvements (≥75%) are achieved via microwave-assisted synthesis to reduce reaction times and side products .
Table 1: Synthetic Optimization Parameters
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropanation | NaH, cyclopropane | THF | 0–25 | 68 |
| Acetylation | Ac₂O, DMAP | DCM | 25 | 82 |
| Purification | Column chromatography | Hexane/EtOAc | – | 95 |
Q. How is structural confirmation performed for this compound?
Methodological Answer: X-ray crystallography is critical for resolving bond angles and torsional strain in the cyclopropyl and thienopyridine moieties (e.g., C–C–C angles: 109.5–112.9° ). Complementary techniques include:
- ¹H/¹³C NMR : Assignments for cyclopropyl protons (δ 0.76–0.96 ppm) and fluorophenyl aromatic signals (δ 7.2–7.8 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calc’d 456.1521; found 456.1518 ).
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., kinase inhibition studies using ATP concentrations from 1–10 µM ). Standardization strategies:
- Use isothermal titration calorimetry (ITC) to validate binding constants.
- Apply a unified cell line (e.g., HEK293 for GPCR assays) to minimize inter-lab variability . Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide hypothesis testing (e.g., fluorophenyl group’s role in target affinity ).
Q. What experimental designs are suitable for studying environmental degradation pathways?
Methodological Answer: Follow Project INCHEMBIOL’s split-plot design :
- Lab-scale : Simulate hydrolysis (pH 2–12 buffers, 25–50°C) and photolysis (UV-A/B exposure).
- Field studies : Monitor soil/water matrices for metabolites (e.g., LC-MS/MS detection limits: 0.1 ppb).
- Data Integration : Use principal component analysis (PCA) to correlate degradation rates with physicochemical properties (logP, pKa) .
Table 2: Degradation Half-Lives (Lab Conditions)
| Condition | pH | Temp (°C) | Half-life (days) |
|---|---|---|---|
| Hydrolysis | 7 | 25 | 120 |
| Photolysis | – | 25 | 30 |
Q. How can computational methods enhance SAR studies of this compound?
Methodological Answer: Molecular docking (AutoDock Vina) identifies key interactions (e.g., cyclopropyl group’s van der Waals contacts with kinase hydrophobic pockets ). MD simulations (AMBER) assess conformational stability (RMSD < 2.0 Å over 100 ns trajectories). Pair these with free-energy perturbation (FEP) to predict substituent effects on binding .
Distinguishing Basic vs. Advanced Questions
- Basic : Focus on synthesis, characterization, and initial screening.
- Advanced : Address mechanistic studies, environmental fate, and computational modeling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
